molecular formula C10H18CaO6S2 B1266698 Calcium 2-hydroxy-4-(methylthio)butanoate CAS No. 922-50-9

Calcium 2-hydroxy-4-(methylthio)butanoate

Cat. No. B1266698
CAS RN: 922-50-9
M. Wt: 338.5 g/mol
InChI Key: ABRVDWASZFDIEH-UHFFFAOYSA-L
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Description

Calcium 2-hydroxy-4-(methylthio)butanoate is a compound with the chemical formula C5H12CaO3S . It is an endogenous metabolite and has been studied for its various properties and applications .


Synthesis Analysis

The synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate involves neutralizing liquid 2-hydroxy-4-(methylthio)butanoic acid with either calcium hydroxide or calcium oxide. The resulting product is then dried, powdered, and sieved to obtain the compound .


Molecular Structure Analysis

The molecular structure of Calcium 2-hydroxy-4-(methylthio)butanoate consists of a calcium ion (Ca2+) coordinated with the hydroxyl group and the sulfur atom of the thioether group. The compound appears as a light brown powder or granules and emits a characteristic odor due to the presence of sulfur compounds .


Chemical Reactions Analysis

Calcium 2-hydroxy-4-(methylthio)butanoate finds applications in organic synthesis, dye production, pharmaceuticals, and pesticides. It serves as a catalyst, chlorinating agent, curing agent, and stabilizer in organic chemistry. Additionally, it is a raw material for producing Disperse Red 343 (a dye) and is used in the synthesis of medications like oseltamivir. Furthermore, it can act as a color modifier in color photography and as a fungicide .


Physical And Chemical Properties Analysis

  • Toxicity : Moderate toxicity

Scientific Research Applications

Synthesis and Industrial Application

Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) plays a significant role in compound α-ketoacid tablets, aiding in the prevention of amino acid deficiencies and improving metabolic disorders. It has shown effectiveness in treating renal failure and benefits calcium metabolism and secondary hyperparathyroidism. Besides its medical applications, MHA-Ca is also an important intermediate in organic synthesis, drug synthesis, and biological synthesis, with various synthetic methods reviewed in the literature (Shi Dan-dan, 2009).

Role as a Methionine Precursor

MHA-Ca is identified as a naturally occurring methionine precursor in chicks, with studies revealing its synthesis during metabolic processes involving 5'-deoxy-5'-methylthioadenosine (MTA). These findings suggest a biochemical pathway where MHA-Ca functions as an intermediary in L-methionine synthesis in poultry (J. Dibner et al., 1990).

Agricultural and Animal Nutrition

In the context of animal nutrition, particularly in dairy cows, MHA-Ca supplementation has been studied for its effects on amino acid metabolism, essential amino acid mobilization, and plasma amino acid status. These studies are crucial for understanding the nutritional benefits and optimizing the dietary requirements in animal husbandry (K. F. Dalbach et al., 2011).

Effects on Intestinal Health

Research has also explored the role of MHA-Ca in protecting intestinal epithelial barrier function. This is particularly relevant in poultry nutrition, where it has been shown to prevent increases in paracellular permeability induced by inflammatory agents, attributing this protective role to its metabolic byproducts like taurine and glutathione (R. Martín-Venegas et al., 2013).

Impact on Antioxidative Capacity

Additionally, studies on broiler chickens have demonstrated that MHA-Ca can significantly enhance the antioxidative capacity of the intestines, stabilize intestinal redox state, and promote healthy intestinal development. This finding is pivotal for improving poultry health and productivity (L. Guo-wei, 2012).

Safety And Hazards

Calcium 2-hydroxy-4-(methylthio)butanoate should be handled with care. It is essential to follow safety guidelines and wear appropriate protective equipment when working with this compound .

Future Directions

Research on Calcium 2-hydroxy-4-(methylthio)butanoate continues to explore its applications in various fields. Further investigations into its biological mechanisms, potential therapeutic uses, and safety profiles are warranted. Additionally, optimizing its synthesis methods and assessing its environmental impact are areas for future exploration .

properties

IUPAC Name

calcium;2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

583-91-5 (Parent)
Record name Methioninehydroxyanalog calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80919308
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
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Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-hydroxy-4-(methylthio)butanoate

CAS RN

4857-44-7, 14676-91-6
Record name Methioninehydroxyanalog calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(2-hydroxy-4-(methylthio)butyrate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Vieira-Neto, G Negro, R Zimpel, M Poindexter… - Journal of Dairy …, 2021 - Elsevier
Objectives were to determine the effects of an injectable formulation of calcitriol on Ca concentration, risk of clinical diseases, and performance in dairy cows. Cows were blocked by …
Number of citations: 11 www.sciencedirect.com
AV Neto - 2020 - search.proquest.com
The objectives of the present dissertation were to study the role of vitamin D metabolites on mineral metabolism and the immune response in dairy cows and how changes in acid-base …
Number of citations: 2 search.proquest.com

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